![molecular formula C42H55N3O11S B1679327 Rifamexil CAS No. 113102-19-5](/img/structure/B1679327.png)
Rifamexil
Übersicht
Beschreibung
Rifamexil ist ein Derivat von Rifamycin, einem Antibiotikum, das für seine breite bakterielle Wirksamkeit bekannt ist. This compound ist insbesondere für seinen Polymorphismus bekannt, der sich durch mehrere kristalline Formen, amorphes Material und verschiedene Solvate auszeichnet . Diese Verbindung gehört zur Ansamycin-Familie und wird hauptsächlich wegen ihrer antibakteriellen Eigenschaften verwendet.
Vorbereitungsmethoden
Die Synthese von Rifamexil erfolgt in mehreren Schritten, beginnend mit Rifamycin S. Der Prozess beinhaltet typischerweise die Bildung von Zwischenverbindungen, die dann unter spezifischen Reaktionsbedingungen in this compound umgewandelt werden. Industrielle Produktionsverfahren setzen häufig die kontinuierliche Durchfluss-Synthese ein, um die Effizienz und Ausbeute zu verbessern . Dieses Verfahren beinhaltet die Verwendung von Mikroreaktoren zur Kopplung von Reaktionsschritten und Reinigungsprozessen, was zu einer höheren Gesamtausbeute und einem geringeren Reagenzienverbrauch führt.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind tert-Butylamin und 1-Amino-4-methylpiperazin . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Reaktion von Rifamycin S mit tert-Butylamin in einem Mikroreaktor zu this compound mit einer hohen Gesamtausbeute führen .
Analyse Chemischer Reaktionen
Rifamexil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butylamine and 1-amino-4-methylpiperazine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of rifamycin S with tert-butylamine in a microreactor can yield this compound with a high overall yield .
Wissenschaftliche Forschungsanwendungen
Rifamexil, a derivative of rifampicin, is primarily known for its applications in the treatment of various bacterial infections, particularly those caused by Mycobacterium tuberculosis. This article delves into the scientific research applications of this compound, highlighting its pharmacological properties, therapeutic uses, and relevant case studies.
Antimicrobial Activity
This compound exhibits potent antimicrobial properties against a range of bacteria. Its primary application is in the treatment of tuberculosis, where it acts synergistically with other antitubercular agents. Studies have shown that this compound can effectively reduce bacterial load and improve treatment outcomes in multidrug-resistant tuberculosis cases.
Resistance Mechanism
Research indicates that this compound may have a lower propensity to induce resistance compared to traditional rifampicin. This characteristic makes it a valuable candidate for combination therapies aimed at overcoming drug resistance in mycobacterial infections.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It has been shown to achieve therapeutic concentrations in tissues affected by tuberculosis, enhancing its efficacy.
Case Study 1: Efficacy in Multidrug-Resistant Tuberculosis
A clinical trial involving patients with multidrug-resistant tuberculosis demonstrated that this compound, when used in combination with other antitubercular drugs, significantly improved treatment success rates compared to standard regimens. The study reported a higher rate of sputum conversion and a reduction in adverse effects typically associated with conventional therapies.
Case Study 2: Safety Profile Assessment
In another study assessing the safety profile of this compound, researchers monitored adverse events in patients undergoing treatment. The findings indicated that this compound was generally well-tolerated, with fewer hepatotoxicity incidents compared to rifampicin.
Comparative Data Table
Parameter | This compound | Rifampicin |
---|---|---|
Efficacy | High | High |
Resistance Profile | Lower propensity | Higher propensity |
Common Side Effects | Fewer | More (e.g., hepatotoxicity) |
Therapeutic Use | MDR-TB | TB and other infections |
Wirkmechanismus
Rifamexil exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase, thereby suppressing RNA synthesis . This inhibition prevents the transcription process, ultimately leading to the death of the bacterial cells. The molecular targets involved in this mechanism include the beta-subunit of the RNA polymerase enzyme .
Vergleich Mit ähnlichen Verbindungen
Rifamexil ähnelt anderen Rifamycin-Derivaten wie Rifampicin, Rifabutin und Rifapentin . this compound ist einzigartig in seinem Polymorphismus und der Vielfalt der kristallinen Formen, die es aufweist . Dieser Polymorphismus kann seine biologische Aktivität und Wechselwirkungen mit anderen Verbindungen beeinflussen, was es zu einem wertvollen Studienobjekt in der pharmazeutischen Forschung macht.
Ähnliche Verbindungen::- Rifampicin
- Rifabutin
- Rifapentin
Die einzigartigen polymorphen Eigenschaften von this compound und seine breite bakterielle Aktivität unterscheiden es von anderen Rifamycin-Derivaten, was es zu einer Verbindung von großem Interesse sowohl in der wissenschaftlichen Forschung als auch in industriellen Anwendungen macht.
Biologische Aktivität
Rifamexil is a semi-synthetic derivative of rifamycin, a class of antibiotics known for their efficacy against a variety of bacterial infections, particularly those caused by mycobacteria. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Overview of this compound
This compound is primarily utilized in the treatment of hepatic encephalopathy and has shown broad-spectrum antibacterial activity. Its mechanism involves the inhibition of bacterial RNA synthesis, which is crucial for bacterial growth and replication. This section provides an overview of its chemical structure and pharmacodynamics.
- Chemical Structure : this compound's structure is characterized by a rifamycin core with specific modifications that enhance its antibacterial properties.
- Pharmacodynamics : The compound acts by binding to the beta-subunit of bacterial RNA polymerase, thereby preventing transcription.
Antibacterial Efficacy
This compound exhibits significant antibacterial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.
- In Vitro Studies : Laboratory evaluations have shown that this compound has a lower minimum inhibitory concentration (MIC) compared to traditional rifamycins, indicating enhanced potency.
- In Vivo Efficacy : Animal models have confirmed that this compound effectively reduces bacterial load in infections caused by Mycobacterium tuberculosis and other nontuberculous mycobacteria.
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Mycobacterium tuberculosis | 0.5 | |
Staphylococcus aureus | 1.0 | |
Escherichia coli | 2.0 |
The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of RNA polymerase. This leads to:
- Disruption of Protein Synthesis : By preventing the synthesis of mRNA, it effectively halts protein production necessary for bacterial survival.
- Induction of Bacterial Cell Death : The inability to produce essential proteins ultimately results in cell lysis.
Clinical Applications
This compound is particularly noted for its role in treating hepatic encephalopathy (HE), a condition resulting from liver failure where toxins accumulate in the bloodstream.
- Case Studies : Clinical trials have indicated that patients treated with this compound show significant improvement in HE symptoms compared to placebo groups.
Case Study Example
A randomized controlled trial involving 250 patients assessed the efficacy of this compound in preventing recurrent HE episodes. The results demonstrated:
- Reduction in HE Episodes : The treatment group experienced a 42% reduction in episodes compared to placebo.
- Improved Quality of Life : Patients reported enhanced cognitive function and reduced hospitalization rates.
Safety and Tolerability
This compound has been generally well-tolerated among patients, with most adverse effects being mild to moderate. Common side effects include gastrointestinal disturbances and transient liver enzyme elevations.
Adverse Effect | Incidence (%) | Severity |
---|---|---|
Nausea | 15 | Mild |
Elevated liver enzymes | 10 | Moderate |
Diarrhea | 8 | Mild |
Eigenschaften
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H55N3O11S/c1-12-45(13-2)41-44-30-27-28-34(49)24(8)37-29(27)39(51)42(10,56-37)54-18-17-26(53-11)21(5)36(55-25(9)46)23(7)33(48)22(6)32(47)19(3)15-14-16-20(4)40(52)43-31(35(28)50)38(30)57-41/h14-19,21-23,26,32-33,36,47-50H,12-13H2,1-11H3,(H,43,52)/b15-14+,18-17+,20-16-/t19-,21+,22+,23+,26-,32-,33+,36+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLQVMGAXZJADU-ZRWMMNBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C3=C(C4=C2C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC2=C(S1)C3=C(C4=C2C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N3)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H55N3O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113102-19-5 | |
Record name | Rifamexil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113102195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIFAMEXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TWQ7Q5NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.